Product packaging for Ketone, indol-1-YL ethyl(Cat. No.:CAS No. 73747-53-2)

Ketone, indol-1-YL ethyl

Cat. No.: B1615393
CAS No.: 73747-53-2
M. Wt: 173.21 g/mol
InChI Key: XBYKGSPCVQTMGF-UHFFFAOYSA-N
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Description

Ketone, indol-1-yl ethyl, also systematically named 1-(1H-Indol-1-yl)propan-1-one and known as N-Propionylindole, is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.215 g/mol . Its structure features an indole group, a privileged scaffold in medicinal chemistry, substituted at the nitrogen (N1) position with a propan-1-one chain . This N-acyl indole is a valuable synthetic building block for researchers developing novel heterocyclic compounds and investigating structure-activity relationships in bioactive molecules . The primary application of this compound is in chemical synthesis and pharmaceutical research. It can be analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for mass spectrometry compatibility) . This makes it suitable for pharmacokinetic studies and the isolation of impurities in preparative separation . As a key intermediate, it enables the exploration of indole chemistry, particularly in the creation of more complex, functionally diverse molecular architectures . Indole derivatives are extensively studied due to their wide range of pharmacological activities and are found in numerous natural products and FDA-approved drugs . This compound is supplied for laboratory research purposes. Please Note: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information provided is for scientific reference and should be used exclusively by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B1615393 Ketone, indol-1-YL ethyl CAS No. 73747-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-indol-1-ylpropan-1-one
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InChI

InChI=1S/C11H11NO/c1-2-11(13)12-8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYKGSPCVQTMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224084
Record name Ketone, indol-1-yl ethyl
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Molecular Weight

173.21 g/mol
Source PubChem
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CAS No.

73747-53-2
Record name 1-(1H-Indol-1-yl)-1-propanone
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Record name N-Propionylindole
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Record name Ketone, indol-1-yl ethyl
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Record name 1-(1-oxopropyl)-1H-indole
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Molecular Interactions and Structure Activity Relationship Sar Studies of Indole Ketone Compounds

Quantitative Ligand-Target Binding Kinetics

The biological activity of indole-ketone compounds is intrinsically linked to their ability to bind to specific protein targets. The affinity and kinetics of this binding are crucial determinants of their potency and potential therapeutic effects.

Receptor Binding Affinity Determination

Indole-ketone derivatives have been extensively studied for their affinity towards a range of receptors implicated in various physiological and pathological processes.

Cannabinoid Type 1 (CB1R):

A number of indole-ketone compounds exhibit high binding affinity for the CB1 receptor. For instance, (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, also known as UR-144, and its analogue XLR-11, display low nanomolar affinity for both CB1 and CB2 receptors. nih.gov Structure-activity relationship (SAR) studies on (1H-indol-3-yl)(aryl)methanone derivatives have shown that the nature of the substituents on the indole (B1671886) ring and the aryl group significantly influences CB1R binding. biomolther.org For example, a pentyl group at the N1 position of the indole ring and a naphthalenyl group attached to the ketone moiety were found to confer the highest ligand affinity. biomolther.org Specifically, the compound JWH-018 demonstrated a high affinity with a Ki value of 4.44 nM. biomolther.org

Substitutions on the indole ring itself also play a critical role. For indol-3-yl-tetramethylcyclopropyl ketones, substitutions on the indole ring generally had a detrimental effect on agonist activity, though they sometimes led to improved CB2/CB1 selectivity. acs.org For instance, 5-chloro substitution on indol-3-yl-tetramethylcyclopropyl ketones resulted in a decreased hCB1 receptor affinity (Ki = 512 nM) compared to substitution at the 6-position (Ki = 14 nM). mdpi.com In another series of indole derivatives, the replacement of a morpholinoethyl group with carbon chains of 4 to 6 carbons led to optimal in vitro and in vivo activity at CB1 receptors. researchgate.net

Interactive Data Table: CB1R Binding Affinities of Indole-Ketone Derivatives

CompoundR1 SubstituentR3 SubstituentKi (nM)Reference
JWH-018PentylNaphthalenyl4.44 biomolther.org
CB-13-4-ethoxynaphthalen-1-yl16.52 biomolther.org
FUBIMINA--54.08 biomolther.org
JWH-307-1H-pyrrol-3-yl37.42 biomolther.org
EG-018-9H-carbazol-3-yl170.6 biomolther.org
UR-144PentylTetramethylcyclopropyl<30 nih.gov
XLR-11FluoroalkylTetramethylcyclopropyl<30 nih.gov

Dopamine (B1211576) D2/D3 Receptors:

Indole-based compounds have been developed as selective ligands for dopamine receptors. Substituted phenyl-4-hydroxy-1-piperidyl indole analogues have demonstrated nanomolar affinity at D2 receptors with 10- to 100-fold selectivity over the D3 subtype. nih.gov One such compound, SV 293, a member of the indole substituted phenylpiperadines, exhibits over 100-fold binding selectivity for the D2 receptor compared to the D3 receptor. nih.gov

A series of indolebutylamine derivatives were designed as selective D3 receptor ligands. The most potent among them, compound 11q, showed a Ki value of 124 nM for the D3 receptor with excellent selectivity over D1 and D2 receptors. nih.gov In another study, a series of 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles were identified as D2 partial agonists. The indolylcyclohexane analog 30a displayed high affinity for the D2 receptor. acs.org Modification of this lead compound, such as the addition of a methyl substituent to the indole nitrogen, resulted in only a slight decrease in binding affinity, suggesting the indole N-hydrogen is not crucial for D2 receptor binding in this scaffold. acs.org

Interactive Data Table: Dopamine Receptor Binding Affinities of Indole Derivatives

Compound SeriesTargetKi (nM)SelectivityReference
Phenyl-4-hydroxy-1-piperidyl indolesD2Nanomolar range10-100 fold vs D3 nih.gov
SV 293D2->100 fold vs D3 nih.gov
Indolebutylamine (11q)D3124High vs D1/D2 nih.gov
Indolylcyclohexane (30a)D2High affinity- acs.org
Indole benzoxazine (B1645224) (7n)D2307- mdpi.com
Indole benzoxazine (7m)D2593- mdpi.com

Serotonin (B10506) Receptors:

Indole derivatives, due to their structural similarity to serotonin, often exhibit affinity for various serotonin (5-HT) receptor subtypes. Keto compounds represent a large class of serotonergic agents, initially developed as 5-HT3 ligands, but some also show activity at 5-HT1P and 5-HT4 receptors. acnp.org

Studies on marine indole alkaloids revealed that compounds like 2c, 2d, and 2e have high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net An aromatic ketone, RS67333, was identified as a 5-HT4 receptor agonist with pKi values ranging from 7.48 to 8.29 across different splice variants. nih.gov

Interactive Data Table: Serotonin Receptor Binding Affinities of Indole Derivatives

CompoundReceptor SubtypeKi (nM) / pKiReference
Marine Indole Alkaloid 2c5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, 5-HT7High Nanomolar researchgate.net
Marine Indole Alkaloid 2d5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, 5-HT7High Nanomolar researchgate.net
Marine Indole Alkaloid 2e5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, 5-HT7High Nanomolar researchgate.net
RS67333 (Aromatic Ketone)5-HT47.48-8.29 (pKi) nih.gov
Tegaserod (Indole Carbazimidamide)5-HT47.38-7.91 (pKi) nih.gov

Imidazoline (B1206853) I2 Receptors:

Certain indole-containing structures have shown high affinity for imidazoline I2 receptors. tocris.com For example, 8-methoxypyrazinoindole 37c binds to I2 receptors with a high affinity of Ki = 6.2 nM and exhibits significant selectivity over α2-adrenergic and I1 receptors. nih.govresearchgate.net Another compound, 3,5,6,11-Tetrahydro-2H-imidazo[1',2':1,2]pyrido[3,4-b]indole, which can be seen as a fusion of two classes of I2 ligands, also displays high affinity with a Ki value of 7.3 nM. nih.gov

Enzyme Inhibition Kinetics

Indole-ketone scaffolds have also been explored as inhibitors of various enzymes involved in disease pathways.

Cyclooxygenase-2 (COX-2):

COX-2 is a key enzyme in inflammation, and its selective inhibition is a major goal in the development of anti-inflammatory drugs. tandfonline.com Several indole derivatives have been investigated as COX-2 inhibitors. mdpi.com For instance, a series of 2-(4-(methylsulfonyl)phenyl)indole derivatives showed promising COX-2 inhibitory activity. japsonline.com Compounds 4b , 4d , and 4f from this series exhibited potent COX-2 inhibition with IC50 values of 0.11, 0.17, and 0.15 µM, respectively. japsonline.com Molecular docking studies of selected indole compounds against COX-2 have been used to guide structural modifications to enhance binding affinity and selectivity. researchgate.net

Interactive Data Table: COX-2 Inhibition by Indole Derivatives

CompoundIC50 (µM)Selectivity Index (SI)Reference
4b0.11107.63 japsonline.com
4d0.17- japsonline.com
4f0.15- japsonline.com
4a0.18- japsonline.com
4c0.20- japsonline.com
4e0.28- japsonline.com
Indomethacin0.490.079 japsonline.com

Cyclin-Dependent Kinase 4 (CDK4):

CDK4 is a crucial regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. nih.govplos.org Oxindole (B195798)–indole conjugates have been developed as potential CDK4 inhibitors. Hybrids 6a and 6e from one such study showed good CDK4 inhibitory activity with IC50 values of 1.82 and 1.26 µM, respectively. nih.gov Pyrrolospirooxindole derivatives have also been identified as CDK4 inhibitors, with some compounds showing significant cytotoxicity against cancer cell lines and inducing cell cycle arrest. researchgate.net

Interactive Data Table: CDK4 Inhibition by Indole Conjugates

CompoundIC50 (µM)Reference
Hybrid 6e1.26 nih.gov
Hybrid 6a1.82 nih.gov

Peroxisome Proliferator-Activated Receptor alpha (PPARα) / Carnitine Palmitoyltransferase 1 (CPT1):

PPARα and CPT1 are important targets for regulating lipid metabolism. nih.gov A novel series of indole ethylamine (B1201723) derivatives was designed to target both PPARα and CPT1a. The lead compound, 9 , was found to effectively activate both targets and demonstrated the ability to reduce intracellular triglyceride levels in a cellular model of nonalcoholic fatty liver disease. nih.govnih.gov

Characterization of Molecular Recognition Mechanisms

The binding of indole-ketone compounds to their biological targets is governed by a combination of non-covalent interactions, including hydrogen bonding and hydrophobic interactions. beilstein-journals.org

Hydrogen Bonding: The N-H group of the indole ring is a key hydrogen bond donor, while the ketone's carbonyl group is a hydrogen bond acceptor. mdpi.comnih.gov The N-H···O hydrogen bond between the indole N-H and a carbonyl group is a dominant intermolecular interaction that significantly influences crystal packing and binding to protein targets. mdpi.com For example, in the binding of oxindole-indole conjugates to CDK4, the oxindole moiety forms two hydrogen bonds with the key amino acids Glu94 and Val96. nih.gov

Hydrophobic Interactions: The planar, aromatic indole ring readily participates in hydrophobic interactions with nonpolar regions of a protein's binding pocket. mdpi.com In the case of CDK4 inhibitors, the indole framework is accommodated in a hydrophobic sub-pocket, establishing interactions with residues such as Ile12, Val20, and Gln98. nih.gov The interplay between hydrogen bonding and hydrophobic interactions is crucial for the high-affinity and selective binding of these ligands. researchgate.netresearchgate.net

Elucidation of Structure-Activity Relationships (SAR)

SAR studies involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. This knowledge is then used to design more potent and selective molecules.

Systematic Structural Modifications and Their Impact on Biological Potency

For indole-ketone compounds, SAR studies have focused on modifications at several key positions:

N1-position of the indole ring: The substituent at this position significantly impacts binding affinity. For CB1R ligands, a longer alkyl chain, such as a pentyl group, generally leads to higher affinity. biomolther.org

Indole ring substitutions: Halogenation or the addition of other small groups at various positions on the indole ring can dramatically alter binding affinity and selectivity. For example, with CB1R ligands, substitution at the 5-position of the indole with chlorine or a nitro group can decrease affinity. mdpi.comnih.gov In contrast, for some serotonin transporter ligands, a C-5 substitution with halogens leads to more potent compounds. mdpi.com

The ketone linker and the second aryl/alkyl group: The nature of the group attached to the ketone carbonyl is critical. For CB1R ligands, a naphthalenyl group was found to be more beneficial for affinity than many heterocyclic rings. biomolther.org For D2 receptor ligands, replacing a pyridylpiperazine with a phenyltetrahydropyridine improved binding affinity. acs.org

Rational Design Principles for Optimizing Indole-Ketone Scaffolds

Based on SAR data and an understanding of molecular interactions, several rational design principles have emerged for optimizing indole-ketone scaffolds:

Multi-target-directed ligand design: By combining pharmacophores for different targets, it's possible to create single molecules that can modulate multiple pathways. This approach has been used to design indole derivatives targeting both the serotonin transporter and dopamine D2 receptors. mdpi.com

Bioisosteric replacement: Replacing one functional group with another that has similar physical or chemical properties can lead to improved potency or pharmacokinetic properties. For example, replacing an oxindole nucleus with indane or tetralin rings was explored, though in one study this diminished the anti-proliferative activity of CDK4 inhibitors. nih.gov

Conformational constraint: Introducing rigidity into the molecule, for instance by creating fused ring systems, can pre-organize the ligand into a bioactive conformation, leading to higher affinity. The high affinity of tetrahydro-pyrazinoindoles for I2 receptors is an example of this principle. nih.govresearchgate.net

Exploiting specific interactions: Guided by molecular modeling, substituents can be added to specifically interact with key residues in the binding pocket. For instance, adding a bulky group where a steric contour map indicates it would be favorable can enhance biological activity. mdpi.com

Through the iterative process of synthesis, biological evaluation, and computational modeling, the indole-ketone scaffold continues to be a fertile ground for the discovery of novel and potent modulators of a wide range of biological targets.

Impact of Substituent Effects on Target Selectivity and Affinity

The specific placement and nature of substituents on the indole-ketone scaffold play a critical role in determining the compound's binding affinity and selectivity for its biological targets. Structure-activity relationship (SAR) studies on various indole-ketone derivatives have elucidated how modifications to the indole ring, the ketone linker, and associated aryl groups can significantly modulate their pharmacological activity.

For instance, in the context of antitubulin agents, the substitution pattern on the indole nucleus is a key determinant of potency. Research on 3-aroylindoles has shown that a methoxy (B1213986) group at the C-6 position of the indole ring enhances activity, likely by mimicking the substitution pattern of known tubulin inhibitors like aminobenzophenones. researchgate.net Similarly, for 1-aroylindoles, a C-5 methoxy group was found to be most favorable. researchgate.net The addition of a small alkyl group, such as a methyl group, at the C-2 position of the indole can also lead to increased potency. researchgate.net In a series of indole-based chalcone (B49325) derivatives, the position of a methoxy group on the indole ring was found to be a critical factor for biological activity, with a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety showing the highest antiproliferative effects in certain cancer cell lines. tandfonline.com Conversely, N-substituted indole analogues generally exhibited reduced potency compared to their unsubstituted counterparts, indicating that the N-1 position of the indole is sensitive to substitution. tandfonline.com

In the development of HIV-1 fusion inhibitors targeting glycoprotein (B1211001) 41 (gp41), SAR studies of indole-containing compounds have revealed the importance of shape, contact surface area, and molecular properties. acs.orgnih.govacs.orgtouro.edu For a series of 6-substituted indole compounds, the optimization process led to an extended structure that is more characteristic of a protein-protein interaction inhibitor, resulting in sub-micromolar binding affinity to the gp41 hydrophobic pocket and potent inhibition of viral fusion. nih.gov The correlation between experimental binding affinities and fusion inhibitory data was strong, confirming the validity of targeting this pocket. nih.gov

The nature of substituents also dictates selectivity between different receptor subtypes. In a study of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, substitution on the pyrrolidine (B122466) ring with methylbenzylamine groups resulted in compounds with nanomolar affinity for the h5-HT1D receptor and a 100-fold selectivity over the h5-HT1B receptor. acs.org Further modification of the indole 5-substituent led to even greater selectivity. acs.org This highlights how distal substitutions on the ethylamine portion of an indol-1-yl ethyl scaffold can dramatically influence receptor selectivity.

The following table summarizes the impact of various substituents on the activity of indole-ketone and related indole compounds based on published research findings.

Compound Class Target Substituent Modification Impact on Activity Reference
3-AroylindolesTubulin6-Methoxy on indoleIncreased potency researchgate.net
1-AroylindolesTubulin5-Methoxy on indoleIncreased potency researchgate.net
2-Alkoxycarbonyl-N-1H-indolesTubulin5-Methoxy on indolePotent inhibitor tandfonline.com
Indole-based chalconesTubulinN-substitution on indoleReduced potency tandfonline.com
6-substituted indolesHIV-1 gp41Extended structure at C-6Sub-µM binding affinity nih.gov
3-[2-(pyrrolidin-1-yl)ethyl]indolesSerotonin ReceptorsMethylbenzylamine on pyrrolidine100-fold selectivity for h5-HT1D over h5-HT1B acs.org
Indole-2-carboxamidesCannabinoid Receptor 1 (CB1)C3-alkyl group on indoleProfound influence on allosteric modulation acs.org
Indole-2-carboxamidesCannabinoid Receptor 1 (CB1)Electron-withdrawing group at C5Impacts binding affinity and cooperativity acs.org

Mechanisms of Molecular Modulation

Indole-ketone compounds can exert their effects on biological systems through various mechanisms at the molecular level. These include the allosteric modulation of receptor function and direct interactions with cellular protein targets.

Allosteric Modulation of Receptor Function

Allosteric modulation represents a sophisticated mechanism of regulating the function of biological macromolecules. nih.gov Unlike orthosteric ligands that bind to the primary active site of a receptor, allosteric modulators bind to a distinct site, inducing a conformational change that alters the receptor's affinity for its endogenous ligand or its signaling properties. nih.govbiorxiv.org Indole-based compounds have emerged as significant allosteric modulators for various receptors. nih.gov

For example, certain indole-2-carboxamide derivatives act as allosteric modulators of the cannabinoid receptor 1 (CB1). acs.org The prototypical allosteric modulator for CB1, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569), has been shown to increase the binding of agonists while decreasing their efficacy in G protein-mediated signaling. nih.gov This paradoxical effect is attributed to the modulator stabilizing an intermediate conformation of the receptor. nih.gov Structure-activity relationship studies have revealed that the indole-2-carboxamide scaffold is a viable template for developing CB1 allosteric modulators, with the substituents on the indole ring and the amide functionality being critical for these effects. acs.org Specifically, a linear alkyl group at the C3 position of the indole ring has a profound influence on the allosteric modulation of the orthosteric binding site. acs.org

The discovery of indole derivatives as positive allosteric modulators (PAMs) for the serotonin 5-HT2C receptor further illustrates this mechanism. mostwiedzy.pl These compounds can enhance the efficacy of serotonin without directly competing with it for the primary binding site. mostwiedzy.pl This approach offers potential therapeutic advantages, including greater specificity and a lower risk of side effects compared to traditional orthosteric agonists. nih.gov

Interactions with Cellular Protein Targets (e.g., Microtubules, Glycoprotein 41)

Indole-ketone and related indole structures are known to interact directly with crucial cellular proteins, thereby modulating their function. Microtubules and the viral glycoprotein 41 are prominent examples of such targets.

Microtubules:

Microtubules are dynamic polymers of α- and β-tubulin, essential for cell division, motility, and intracellular transport. nih.gov A variety of indole-containing compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov The introduction of a ketone structure between an indole nucleus and a trimethoxyphenyl (TMP) skeleton, as seen in the anti-tubulin agent BPR0L075, has been shown to yield excellent anti-proliferative activity. researchgate.netnih.gov The ketone linker in such compounds serves as a critical structural element for their interaction with tubulin. nih.gov

Docking studies have provided insights into these interactions, revealing that the indole moiety can be buried in a hydrophobic pocket of the colchicine binding site, stacking between specific amino acid residues like βCys241 and βLeu255. mdpi.com The ketone group itself can form hydrogen bonds with residues such as α-Ser178, further stabilizing the ligand-protein complex. frontiersin.org The substitution pattern on the indole ring, as discussed previously, plays a significant role in optimizing these interactions and, consequently, the tubulin-inhibiting activity. nih.gov

Glycoprotein 41 (gp41):

In the context of HIV, the viral envelope glycoprotein 41 (gp41) is a critical component of the machinery that mediates the fusion of the viral and host cell membranes. acs.org Small molecule inhibitors, including indole-based compounds, have been designed to target a deep hydrophobic pocket on the gp41 N-heptad repeat (NHR) coiled-coil intermediate. nih.gov By binding to this pocket, these inhibitors disrupt the formation of the six-helix bundle, a crucial step for membrane fusion, thereby blocking viral entry. acs.orgnih.gov

Structure-activity relationship studies have demonstrated that indole-containing compounds can be optimized to achieve sub-micromolar inhibitory concentrations against cell-cell fusion and viral replication. acs.orgnih.govnih.gov Docking studies indicate that these molecules are flexible enough to conform to the contours of the gp41 hydrophobic pocket. nih.gov The development of these inhibitors showcases how indole-ketone and related scaffolds can be tailored to disrupt specific protein-protein interactions.

Computational and Theoretical Chemistry of Ketone, Indol 1 Yl Ethyl

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. mdpi.com DFT studies, often employing basis sets like B3LYP/6-311G(d,p), are used to optimize the molecular geometry and predict various chemical parameters for indole (B1671886) derivatives. acs.orgresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. niscpr.res.in The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the first available orbital to accept an electron, indicating its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in For indole derivatives, the HOMO is typically localized over the electron-rich indole ring, while the LUMO is often distributed over the carbonyl group and adjacent atoms. This distribution facilitates intramolecular charge transfer, a property crucial for many biological and optical activities. researchgate.net

Table 1: Representative Frontier Orbital Energies for Indole-Based Compounds

Parameter Energy (eV) Description
EHOMO -6.1 eV Energy of the Highest Occupied Molecular Orbital
ELUMO -2.5 eV Energy of the Lowest Unoccupied Molecular Orbital
ΔE (Gap) 3.6 eV Indicator of chemical stability and reactivity

Note: Values are illustrative based on similar aromatic ketones and may vary with the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. dergipark.org.tr It is invaluable for predicting how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack.

In an MEP map, different colors represent varying electrostatic potentials.

Red: Indicates regions of high electron density and strong negative potential, typically associated with lone pairs on electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive potential, usually found around hydrogen atoms. These are sites for nucleophilic attack.

Green/Yellow: Denotes areas of neutral or near-zero potential.

For 1-(1H-indol-1-yl)propan-1-one, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Conversely, positive potential (blue) would be located around the hydrogen atoms of the indole ring and the ethyl group. This map highlights the carbonyl oxygen as a primary site for hydrogen bonding and other electrostatic interactions. researchgate.net

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. mdpi.com For 1-(1H-indol-1-yl)propan-1-one, the primary degree of freedom is the rotation around the N-C bond connecting the indole ring to the propanone group.

Computational methods can systematically rotate this bond and calculate the potential energy at each step. The resulting energy profile reveals the lowest-energy conformers. The stability is influenced by steric hindrance between the ethyl group and the indole ring, as well as electronic effects like conjugation. The most stable conformer is typically the one that minimizes steric repulsion while maximizing electronic stabilization, often resulting in a non-planar arrangement between the indole ring and the carbonyl group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). dergipark.org.tr

Key NBO interactions in 1-(1H-indol-1-yl)propan-1-one would include:

Hyperconjugation: Delocalization of electron density from C-C and C-H bonds into adjacent empty antibonding orbitals.

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (1) O π* (N-C) ~5-10 Lone Pair Delocalization
π (C=C)indole π* (C=O) ~15-25 π-system Conjugation
σ (C-H) σ* (N-C) ~1-3 Hyperconjugation

Note: E(2) values are representative for similar systems and indicate the stabilization energy from electron delocalization.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as 1-(1H-indol-1-yl)propan-1-one, might bind to a biological macromolecule, typically a protein receptor. jocpr.com These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Molecular docking algorithms place the ligand into the active site of a protein and score the different poses based on their binding affinity. nih.gov The results predict the most favorable binding orientation and the specific intermolecular interactions that stabilize the ligand-protein complex.

For indole-based compounds, which are known to interact with various enzymes like cyclooxygenases (COX), tyrosinase, and phospholipases, docking studies reveal key binding interactions. researchgate.netmdpi.comnih.gov

Hydrogen Bonds: The carbonyl oxygen of the ketone is a potent hydrogen bond acceptor, likely interacting with hydrogen-donating amino acid residues (e.g., Arginine, Serine, Tyrosine) in the protein's active site.

Hydrophobic Interactions: The aromatic indole ring and the ethyl group can form hydrophobic and van der Waals interactions with nonpolar amino acid residues (e.g., Leucine, Valine, Phenylalanine).

π-Stacking: The flat, aromatic indole ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. researchgate.net

Table 3: Common Interacting Residues for Indole Derivatives in Enzyme Active Sites

Interaction Type Potential Amino Acid Residues
Hydrogen Bonding Ser, Thr, Tyr, Arg, His
Hydrophobic/van der Waals Ala, Val, Leu, Ile, Phe

These simulations provide a structural hypothesis for the molecule's biological activity, guiding further experimental validation and the design of more potent derivatives.

Table of Mentioned Compounds

Compound Name
1-(1H-indol-1-yl)propan-1-one
Arginine
Serine
Tyrosine
Leucine
Valine
Phenylalanine
Tryptophan
Threonine
Histidine
Alanine

Analysis of Binding Energetics and Key Intermolecular Interactions

Computational docking and binding free energy calculations are pivotal in predicting how a ligand like Ketone, indol-1-YL ethyl interacts with a biological target, such as an enzyme or receptor. These methods estimate the binding affinity and identify the specific intermolecular forces that stabilize the ligand-protein complex.

The binding process is governed by a combination of non-covalent interactions. For an N-acylindole derivative, these typically include:

Hydrogen Bonds: The carbonyl oxygen of the propionyl group is a primary hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donor residues (e.g., Arginine, Lysine, Serine) in a protein's active site.

Hydrophobic Interactions: The indole ring and the ethyl group create a significant hydrophobic surface that can interact favorably with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine.

π-Interactions: The aromatic indole ring can engage in various π-interactions, including π-π stacking with aromatic residues (Phenylalanine, Tyrosine, Tryptophan), cation-π interactions with charged residues, and π-alkyl interactions.

Molecular docking simulations for analogous compounds, such as 1-(1H-indol-1-yl)ethanone derivatives targeting enzymes like COX-2 or the CBP/EP300 bromodomain, have revealed that the orientation within the binding pocket is optimized to maximize these interactions. eurekaselect.comnih.gov The binding energy, often calculated in kcal/mol, quantifies the stability of the complex. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to decompose this total binding energy into contributions from individual residues, highlighting the key amino acids responsible for affinity. researchgate.net

Table 1: Illustrative Binding Energy Decomposition for this compound in a Hypothetical Enzyme Active Site

Interacting ResidueInteraction TypeDistance (Å)Estimated Contribution (kcal/mol)
TYR 88π-π Stacking3.5-2.1
LEU 92Hydrophobic (Alkyl-π)3.9-1.5
ARG 120Hydrogen Bond2.8-4.5
VAL 121Hydrophobic4.1-0.9
PHE 152Hydrophobic (π-Alkyl)4.0-1.2
Total Binding Energy -10.2

This table is a hypothetical representation based on typical interactions for this class of compounds.

Dynamic Behavior of this compound within Biological Macromolecules

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, revealing the stability of the interactions and the conformational changes of both the ligand and the protein. nih.govnih.gov An MD simulation would track the atomic movements of the this compound-protein complex, typically over nanoseconds to microseconds.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the ligand and protein backbone atoms from their initial docked positions. A stable, low-fluctuation RMSD value over the simulation time suggests that the ligand remains securely bound in its initial pose. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify which parts of the protein become more or less flexible upon ligand binding. mdpi.com

Interaction Persistence: MD simulations allow for the analysis of the persistence of key intermolecular interactions, such as hydrogen bonds, over time. A hydrogen bond that is present for a high percentage of the simulation is considered stable and crucial for binding.

For a compound like this compound, MD simulations would verify the stability of the crucial hydrogen bond involving its carbonyl oxygen and confirm that the hydrophobic indole ring remains favorably positioned within the binding pocket.

Table 2: Hypothetical Molecular Dynamics Simulation Metrics for this compound Complex

MetricSystemAverage ValueInterpretation
RMSD (Ligand)Ligand relative to Protein1.2 ± 0.3 ÅStable binding with minor positional adjustments.
RMSD (Protein Backbone)Protein-Ligand Complex2.1 ± 0.4 ÅNo significant conformational changes in the protein.
Hydrogen Bond OccupancyLigand(C=O)···ARG(NH)85.7%A highly stable and persistent hydrogen bond.

This table presents expected values for a stable ligand-protein complex based on MD simulation principles.

Computational Elucidation of Reaction Mechanisms

Theoretical chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping the reaction pathways for the synthesis of molecules like this compound. These calculations provide deep insights into reaction barriers, the role of catalysts, and the origins of selectivity. nih.gov

Transition State Characterization in Synthetic Transformations

The N-acylation of indole with a propionyl source is a common method for synthesizing the target compound. nih.gov DFT calculations can model this transformation by locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

By characterizing the geometry of the transition state, chemists can understand the precise arrangement of atoms during the key bond-forming or bond-breaking step. For instance, in a Lewis acid-catalyzed N-acylation, computational models would show the coordination of the catalyst to the acyl source, the approach of the indole nitrogen, and the subsequent acyl transfer. Comparing the activation energies of competing reaction pathways, such as N-acylation versus C3-acylation, can explain the regioselectivity observed experimentally. researchgate.net

Table 3: Hypothetical DFT-Calculated Energies for the N-Acylation of Indole

SpeciesMethod/Basis SetRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants (Indole + Propionyl Chloride)B3LYP/6-311+G(d,p)0.00.0
N-Acylation Transition StateB3LYP/6-311+G(d,p)+18.5+20.1 (ΔG‡)
C3-Acylation Transition StateB3LYP/6-311+G(d,p)+22.1+24.3 (ΔG‡)
Product (this compound)B3LYP/6-311+G(d,p)-12.4-10.8

This table illustrates how computational chemistry can predict that N-acylation is kinetically favored over C3-acylation due to a lower activation energy barrier.

Understanding Catalytic Roles and Stereoselectivity

Computational chemistry is crucial for explaining how catalysts, particularly chiral catalysts, control reaction outcomes. rsc.org In the synthesis of more complex indole derivatives, where new stereocenters are formed, understanding the origin of stereoselectivity is vital.

Computational studies on analogous reactions have shown how a chiral catalyst, such as a complex of rhodium with a chiral phosphoric acid, can create a specific three-dimensional environment around the reactants. researchgate.net By modeling the transition states for the formation of different stereoisomers (e.g., R vs. S enantiomers or diastereomers), researchers can calculate their respective activation energies. The stereoisomer formed via the lower-energy transition state will be the major product. These calculations can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonds, CH-π interactions) between the catalyst and the substrate that stabilize one transition state over the other, thus explaining the observed stereoselectivity.

Table 4: Illustrative Energy Profile for a Catalyzed Stereoselective Reaction

Transition StateCatalyst SystemKey Stabilizing InteractionCalculated ΔΔG‡ (kcal/mol)Predicted Product Ratio (R:S)
Pro-(R) Transition StateRhodium / Chiral Phosphoric AcidH-Bond (Catalyst-Substrate)0.0>99:1
Pro-(S) Transition StateRhodium / Chiral Phosphoric AcidSteric Repulsion+3.2

This hypothetical data shows a significant energy difference between the two transition states, explaining high enantioselectivity in a catalyzed reaction.

In Vitro Biotransformation and Metabolic Pathway Elucidation of Indole Ketone Derivatives

Identification of Phase I Metabolites in In Vitro Systems

Phase I metabolism involves the introduction or exposure of functional groups on the parent compound, typically making it more polar. For indole-ketone derivatives, this phase is characterized by a variety of oxidative and hydrolytic transformations.

Oxidative Transformations (Hydroxylation, N-Dealkylation, Dehydrogenation)

Oxidative transformations are primary metabolic pathways for many indole-containing compounds, including synthetic cannabinoids and cathinones, often mediated by cytochrome P450 enzymes. nih.govnih.gov

Hydroxylation: This is a major metabolic reaction where a hydroxyl (-OH) group is added to the molecule. frontiersin.org Studies on synthetic cannabinoids with indole-ketone structures, such as JWH-018, show that hydroxylation can occur at several positions, including the indole (B1671886) ring, an attached naphthalene (B1677914) ring system, or the N-alkyl side chain. nih.govmdpi.com For instance, JWH-019, which has a hexyl chain, is primarily metabolized to 6-OH JWH-019 in human liver microsomes. mdpi.com Similarly, synthetic cathinones undergo extensive hydroxylation. nih.gov

N-Dealkylation: For derivatives that possess an N-alkyl group, N-dealkylation is a significant metabolic route. mdpi.com This process involves the removal of an alkyl group from a nitrogen atom. In vitro studies of synthetic cathinones have identified N-dealkylation as a key transformation, leading to the formation of corresponding metabolites. kcl.ac.uk

Dehydrogenation and Further Oxidation: Primary and secondary alcohol metabolites formed during hydroxylation can be further oxidized. This can lead to the formation of aldehydes, ketones, or carboxylic acids. For example, the alkyl side chain of JWH-018 can be hydroxylated and subsequently oxidized to form a carboxylic acid metabolite (JWH-018 N-pentanoic acid). nih.govfrontiersin.org In some synthetic cathinones, oxidation can also lead to the formation of a lactam. nih.gov

Table 1: Examples of Phase I Oxidative Transformations in Indole-Ketone Derivatives

Parent Compound ClassTransformationResulting Metabolite TypeReference
Synthetic Cannabinoids (e.g., JWH-018)HydroxylationIndole-hydroxylated, Alkyl chain-hydroxylated metabolites nih.gov
N-alkylated CathinonesN-DealkylationN-dealkylated metabolites mdpi.comkcl.ac.uk
Synthetic Cannabinoids (e.g., JWH-018)Oxidation of alcoholCarboxylic acid metabolites nih.govfrontiersin.org
Synthetic Cathinones (e.g., α-PBP)OxidationLactam metabolites nih.gov

Hydrolytic Transformations (e.g., Ester Hydrolysis)

Hydrolysis is a key metabolic pathway for indole-ketone derivatives that contain hydrolyzable functional groups, such as esters or amides. frontiersin.org

Ester and Amide Hydrolysis: Synthetic cannabinoids that incorporate an ester or amide linker in their structure undergo primary metabolism via hydrolysis. frontiersin.org This reaction cleaves the respective bond, typically yielding a carboxylic acid and an alcohol or amine. This pathway is particularly relevant for specific structural classes of these compounds. frontiersin.org

Ketone Formation and Reduction in Metabolic Pathways

The ketone group is a key feature of these compounds and is a primary target for metabolic enzymes.

Ketone Reduction: A predominant metabolic pathway for synthetic cathinones is the reduction of the β-keto group to a secondary alcohol. frontiersin.orgnih.govmdpi.com This biotransformation significantly increases the polarity of the molecule. The resulting alcohol metabolite is often a major species detected in in vitro assays using human and rat liver microsomes. frontiersin.orgfrontiersin.org

Ketone Formation: While the parent compound is already a ketone, further oxidation can introduce new ketone or carbonyl functionalities. For example, the metabolism of the pyrrolidine (B122466) ring in some synthetic cathinones can involve oxidation to form a lactam, which contains a cyclic amide (a type of carbonyl group). nih.gov

Table 2: Ketone Group Metabolism in Indole-Ketone Derivatives

Parent Compound ClassTransformationResulting Metabolite TypeReference
Synthetic CathinonesReduction of β-keto groupAlcohol metabolites frontiersin.orgnih.govmdpi.com
Pyrrolidine Cathinones (e.g., α-PBP, MDPHP)Oxidation of pyrrolidine ringLactam metabolites nih.gov

Identification of Phase II Metabolites in In Vitro Systems

Following Phase I reactions, the resulting metabolites, now equipped with functional groups like hydroxyls, can undergo Phase II conjugation. This process involves the attachment of endogenous molecules, which further increases water solubility and facilitates excretion.

Conjugative Biotransformations (e.g., Glucuronidation)

For indole-ketone derivatives, glucuronidation is the most frequently reported Phase II pathway. frontiersin.orgfrontiersin.org

Glucuronidation: The hydroxylated metabolites formed during Phase I are often conjugated with glucuronic acid. nih.gov This is a primary route for the biotransformation and elimination of synthetic cathinones and cannabinoids in humans. frontiersin.orgfrontiersin.org In vitro studies using human liver microsomes supplemented with the necessary co-factors have successfully identified numerous glucuronide conjugates of various indole-ketone derivatives. nih.govkcl.ac.ukfrontiersin.org These conjugated metabolites are often the main forms in which the compounds are excreted in urine. nih.govfrontiersin.org

Table 3: Phase II Glucuronidation of Indole-Ketone Metabolites

Parent Compound ClassPhase I MetabolitePhase II ReactionResulting ConjugateReference
Synthetic Cannabinoids (e.g., JWH-018)Hydroxylated metabolitesGlucuronidationGlucuronic acid conjugates nih.gov
Synthetic Cathinones (e.g., α-PBP, MDPHP)Hydroxylated metabolitesGlucuronidationGlucuronide conjugates nih.gov
Synthetic Cathinones (e.g., 4-MPD)Mono-hydroxylated metaboliteGlucuronidationGlucuronide of the hydroxylated metabolite kcl.ac.uk

Enzyme Systems Involved in In Vitro Metabolism

The biotransformation of indole-ketone derivatives is catalyzed by specific enzyme systems present in the liver and other tissues.

Cytochrome P450 (CYP) Enzymes: The Phase I oxidative metabolism of these compounds is predominantly carried out by the cytochrome P450 superfamily of enzymes. nih.gov In vitro studies with recombinant human CYP enzymes have identified specific isoforms responsible for the metabolism of certain synthetic cannabinoids. For example, CYP2C9 and CYP1A2 have been shown to play a significant role in the oxidation of JWH-018 and AM2201. nih.gov CYP1A2 was also identified as the highest contributor to the metabolism of JWH-019. mdpi.com

UDP-Glucuronosyltransferases (UGTs): Phase II glucuronidation reactions are catalyzed by UDP-glucuronosyltransferases. nih.gov These enzymes transfer glucuronic acid from the co-factor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the Phase I metabolites, a necessary step for their eventual elimination. frontiersin.org

Role of Cytochrome P450 (CYP) Enzymes (e.g., CYP3A4)

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide variety of xenobiotics, including indole derivatives. nih.govutah.edu The metabolism of indole-containing compounds by CYP enzymes can lead to the formation of various metabolites, some of which may have altered biological activity or toxicity. researchgate.net

Research on 3-substituted indoles has shown that CYP enzymes, particularly CYP3A4, are involved in their dehydrogenation to form reactive 3-methyleneindolenine (B1207975) electrophiles. utah.edu This process has been observed for compounds like 3-methylindole (B30407) and other structurally related molecules. utah.edu These reactive intermediates can covalently bind to cellular macromolecules, which is a mechanism often associated with toxicity. researchgate.net

Hydroxylation is another key metabolic pathway catalyzed by CYP enzymes for indole derivatives. For instance, indole-3-carbinol (B1674136) (I3C), a compound found in cruciferous vegetables, is known to induce CYP enzymes and is itself metabolized by them. nih.govoup.com Studies have shown that dietary I3C can increase the cytochrome P450 content in hepatic microsomes and enhance the 2-hydroxylation of estradiol. nih.gov

The in vitro metabolism of indole itself by human cytochrome P450 enzymes has been shown to produce a variety of products. P450 2A6 is highly active in the formation of indigo (B80030) and indirubin (B1684374) from indole. nih.gov Other isoforms like P450 2E1 and P450 2C19 are also involved, producing metabolites such as oxindole (B195798), indoxyl (3-hydroxyindole), and 6-hydroxyindole. nih.govfrontiersin.org Given the structural similarities, it is plausible that indole-ketone derivatives undergo similar oxidative metabolism.

The table below summarizes the major CYP enzymes involved in the metabolism of indole and its derivatives and the types of reactions they catalyze.

Enzyme FamilySpecific Isoform(s)Type of ReactionSubstrate ExamplesKey Findings
Cytochrome P450 CYP3A4Dehydrogenation, Hydroxylation3-Substituted indoles, Indole-3-carbinolForms reactive electrophilic intermediates from 3-substituted indoles; Induces its own metabolism and that of other compounds. utah.eduresearchgate.net
CYP2A6Oxidation, DimerizationIndoleMost active in the formation of indigo and indirubin. nih.gov
CYP2E1OxidationIndoleProduces oxindole and indoxyl. nih.govfrontiersin.org
CYP2C19OxidationIndoleContributes to the formation of oxindole and other hydroxylated metabolites. nih.gov

Investigation of Other Metabolic Enzyme Systems (e.g., Hydrolases, UGT)

In addition to CYP-mediated metabolism, other enzyme systems, such as hydrolases and UDP-glucuronosyltransferases (UGTs), are important in the biotransformation of xenobiotics. nih.govnih.gov

Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. wikipedia.org In the context of drug metabolism, esterases are a type of hydrolase that can cleave ester linkages. wikipedia.orgnih.gov If an indole-ketone derivative contains an ester moiety, it is likely to be a substrate for enzymatic hydrolysis. nih.gov This would result in the formation of a carboxylic acid and an alcohol, significantly altering the physicochemical properties and biological activity of the parent compound. Studies on simple models of soft drugs have demonstrated the role of hydrolases in the inactivation of compounds containing ester bonds. nih.gov

UDP-glucuronosyltransferases (UGTs) are key phase II metabolizing enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate. nih.gov This process, known as glucuronidation, generally increases the water solubility of the compound, facilitating its excretion from the body. nih.gov A variety of functional groups can undergo glucuronidation, including hydroxyl, carboxyl, and amino groups. xenotech.com

Several UGT isoforms, including UGT1A1, UGT1A4, and UGT1A9, have been shown to be involved in the N-glucuronidation of aromatic amines and heterocyclic aromatic amines. nih.gov It is therefore plausible that indole-ketone derivatives, particularly their hydroxylated metabolites formed during phase I metabolism, are substrates for UGT enzymes. For example, the hydroxylated metabolites of indole are known to be conjugated with sulfate, and similar conjugation with glucuronic acid is a likely metabolic pathway. frontiersin.org

The following table outlines the potential role of these other enzyme systems in the metabolism of indole-ketone derivatives.

Enzyme SystemSpecific Enzyme Type(s)Type of ReactionPotential Substrate MoietyExpected Outcome
Hydrolases EsterasesHydrolysisEster linkageCleavage of the ester bond to form a carboxylic acid and an alcohol. wikipedia.orgnih.gov
UGTs UGT1A1, UGT1A4, UGT1A9, UGT2B7GlucuronidationHydroxyl groups (from CYP metabolism), Carboxyl groups (from hydrolysis)Formation of water-soluble glucuronide conjugates for excretion. nih.govnih.gov

Microbial Biotransformation as a Research Tool

Microbial biotransformation utilizes microorganisms or their enzymes to perform chemical transformations on a wide range of substrates, including xenobiotics. nih.govfrontiersin.org This approach has gained significant attention as a valuable tool in drug metabolism research and for the generation of novel compounds. nih.govfrontiersin.org

Application of Microorganisms for Novel Metabolite Generation

Microorganisms possess a diverse array of enzymes that can catalyze a wide variety of reactions, often with high chemo-, regio-, and stereoselectivity. ijournals.cn This metabolic diversity makes them ideal for generating novel metabolites of indole derivatives that may be difficult to synthesize chemically. semanticscholar.org

The biotransformation of indole by various bacterial strains has been extensively studied, leading to the production of a range of interesting compounds. nih.govfrontiersin.org For example, some bacteria can oxidize indole to produce the pigments indigo and indirubin. semanticscholar.org Other microbial transformations of indole have yielded metabolites such as isatin, indole-3-acetic acid, and indole-3-aldehyde. semanticscholar.org The bacterium Arthrobacter sp. has been reported to transform indole into indole-3-acetic acid, indole-3-glyoxylic acid, and indole-3-aldehyde. semanticscholar.org

These examples highlight the potential of using microorganisms to generate a library of metabolites from an indole-ketone derivative. The specific metabolites produced will depend on the chosen microorganism and the culture conditions. This approach can provide valuable insights into the potential metabolic pathways of the compound and generate novel structures for biological screening.

The table below provides examples of novel metabolites generated from indole using microbial biotransformation.

MicroorganismSubstrateNovel Metabolite(s)Reference
Escherichia coli (expressing phenol (B47542) hydroxylase)IndoleIndigo semanticscholar.org
Arthrobacter sp. SPGIndoleIndole-3-acetic acid, Indole-3-glyoxylic acid, Indole-3-aldehyde semanticscholar.org
Cupriavidus sp. KK10IndoleMetabolites from N-heterocyclic and carbocyclic ring cleavage nih.gov

Comparative Studies with Mammalian In Vitro Metabolic Models

Comparing the metabolites produced by microbial biotransformation with those generated by mammalian in vitro systems (e.g., liver microsomes, hepatocytes) can provide a more comprehensive understanding of a compound's metabolic fate. nih.gov While mammalian systems primarily carry out phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions, microorganisms can perform a broader range of transformations, including ring cleavage and the formation of unique conjugates. nih.gov

The gut microbiota, for instance, plays a significant role in the metabolism of dietary tryptophan, leading to the production of various indole derivatives that are subsequently absorbed and metabolized by the host. nih.govnih.gov This highlights the interplay between microbial and mammalian metabolism.

Comparative studies can reveal both similarities and differences in the metabolic pathways. For example, a metabolite produced by a microorganism might also be a minor metabolite in a mammalian system that was initially overlooked. Conversely, microorganisms may produce unique metabolites that are not formed in mammals, which could have distinct biological activities.

By using microbial models in parallel with mammalian in vitro models, researchers can:

Generate a wider range of potential metabolites.

Identify novel metabolic pathways.

Produce larger quantities of specific metabolites for further structural elucidation and biological testing.

This comparative approach provides a more complete picture of the biotransformation of indole-ketone derivatives, bridging the gap between microbial and mammalian metabolism.

Advanced Analytical Methodologies for Characterization and Quantification of Ketone, Indol 1 Yl Ethyl

Chromatographic Separation Techniques

Chromatography is indispensable for isolating Ketone, indol-1-YL ethyl from complex mixtures, such as reaction media or biological samples. The choice of technique is often dictated by the required speed, resolution, and scale of the analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indole (B1671886) derivatives. The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve adequate separation and peak shape.

Key Optimization Parameters:

Stationary Phase: Reversed-phase columns, particularly C18, are highly effective for separating moderately polar compounds like indole-based ketones.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing a small amount of an acid like trifluoroacetic acid to improve peak shape) is typically employed. The gradient is adjusted to ensure the elution of the target compound with good resolution from any impurities.

Flow Rate and Temperature: Optimizing the flow rate and column temperature can enhance separation efficiency and reduce analysis time. A flow rate of around 0.5 to 1.0 mL/min and a controlled temperature (e.g., 40°C) often provide reproducible results.

Detection: The indole chromophore allows for sensitive detection using a UV-Vis diode-array detector (DAD). The wavelength is typically set at the absorption maximum of the compound to ensure high sensitivity.

Table 1: Example Optimized HPLC Parameters for Analysis of an Indole Ketone Derivative

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Start at 30% B, increase to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 254 nm
Injection Volume 5 µL

Method validation is a critical final step, assessing parameters such as linearity, precision, accuracy, and the limit of quantification (LOQ) to ensure the method is reliable for its intended purpose.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times and improved resolution, making it ideal for high-throughput screening. For this compound, converting an HPLC method to a UPLC method can reduce run times by as much as 75% without compromising separation quality.

The primary advantage of UPLC is the substantial increase in lab productivity; where a traditional HPLC might run 12 samples in an eight-hour day, a UPLC system could process 48 or more. This efficiency is crucial in research and quality control environments. UPLC systems, when coupled with mass spectrometry (UPLC-MS/MS), provide a powerful platform for the rapid and specific quantification of ketone bodies and related compounds in complex biological samples.

Table 2: Comparison of Typical HPLC and UPLC Runtimes for Ketone Analysis

FeatureHPLCUPLC
Typical Run Time >20 minutes<7 minutes
Column Particle Size 3-5 µm<2 µm
System Pressure LowerHigher
Resolution GoodExcellent
Throughput StandardHigh

Once an analytical HPLC method is developed, it can be scaled up for the isolation and purification of this compound on a research scale. This process involves transitioning from an analytical column (typically 4.6 mm inner diameter) to a semi-preparative or preparative column with a larger diameter. The flow rate is increased proportionally to the column's cross-sectional area to maintain linear velocity, and the injection volume is increased to load more material. The gradient profile is adjusted to ensure that the separation achieved at the analytical scale is maintained. This allows for the purification of milligram to gram quantities of the compound for further research and characterization.

Spectroscopic Characterization Methods

Following chromatographic purification, spectroscopic methods are employed to confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. A combination of ¹H NMR and ¹³C NMR experiments provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, a characteristic quartet and triplet pattern for the N-ethyl group, and signals for the protons on the ethyl ketone side chain.

¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the ketone group would appear at a characteristic downfield chemical shift (typically >200 ppm). Signals for the aromatic carbons of the indole ring and the aliphatic carbons of the ethyl groups would also be observed in distinct regions of the spectrum.

The combination of these one-dimensional NMR techniques, often supplemented with two-dimensional experiments like COSY and HMBC, allows for the complete and unambiguous assignment of the molecule's structure.

Table 3: Hypothetical NMR Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Description
7.8 - 7.2Aromatic protons (indole ring)
4.2 (quartet)N-CH₂-CH₃
2.9 (quartet)CO-CH₂-CH₃
1.5 (triplet)N-CH₂-CH₃
1.2 (triplet)CO-CH₂-CH₃

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

When coupled with a chromatographic system (e.g., LC-MS), it allows for the analysis of individual components of a mixture. The molecule is first ionized, often using techniques like electrospray ionization (ESI) or electron impact (EI). The resulting molecular ion (M+) is then detected, confirming the molecular weight.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation, and then analyzing the resulting fragment ions. The fragmentation pattern is often unique to a specific chemical structure and can be used for confirmation. For indole derivatives, characteristic fragmentation includes cleavage of side chains and fragmentation of the indole ring itself. The loss of the ethyl ketone group or the N-ethyl group would be expected fragmentation pathways for this compound.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Ion Description
[M]+ Molecular Ion
[M - 29]+ Loss of the ethyl group (CH₂CH₃)
[M - 57]+ Loss of the ethyl ketone group (COCH₂CH₃)
[Indole-CH₂]+ Fragment corresponding to the indole core

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the primary functional groups within a molecule like this compound. The molecule's structure, featuring an indole nucleus N-acylated with a propanoyl group, gives rise to a characteristic IR spectrum. By analyzing the absorption bands, specific structural components can be confirmed.

The indole ring itself presents several key vibrational modes. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹. Aromatic C=C stretching vibrations are expected to produce strong bands in the 1450-1620 cm⁻¹ range. The absence of an N-H stretching band, which is characteristically found around 3400 cm⁻¹ in unsubstituted or N-H indoles, is a critical marker for confirming N-substitution on the indole ring.

The most telling feature for this compound is the carbonyl (C=O) stretching vibration from the ethyl ketone group. As an N-acylindole, this tertiary amide group is expected to exhibit a strong absorption band at a lower wavenumber compared to typical ketones due to the resonance effect of the nitrogen lone pair. This C=O stretching frequency is anticipated to be in the range of 1680-1720 cm⁻¹. The presence of the ethyl group will also contribute C-H stretching bands from the methyl (CH₃) and methylene (B1212753) (CH₂) groups, typically observed between 2850 and 3000 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for the functional groups present in this compound.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H (Indole)Stretching3000 - 3100Medium
Aliphatic C-H (Ethyl group)Stretching2850 - 3000Medium
Carbonyl C=O (Tertiary Amide)Stretching1680 - 1720Strong
Aromatic C=C (Indole)Stretching1450 - 1620Medium-Strong
C-N (Indole Ring)Stretching1310 - 1360Medium
Aromatic C-HOut-of-plane Bending740 - 760Strong

Research Applications and Mechanistic Biological Relevance of Ketone, Indol 1 Yl Ethyl

Investigation as a Molecular Probe in Enzyme Mechanism Research

The utility of indol-1-yl ethyl ketone and its analogs as molecular probes stems from their ability to interact specifically with the active sites of various enzymes. This interaction allows for detailed investigation into the mechanisms that govern enzyme function.

Studies on Enzyme Inhibition Mechanisms

Derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent inhibitors of several key enzymes implicated in disease. nih.govresearchgate.net Research has demonstrated their efficacy in targeting the CREB-binding protein (CBP) and its homolog EP300, which are considered therapeutic targets for cancer and inflammatory diseases. nih.gov

One of the most potent compounds, 32h, was found to bind to the CBP bromodomain with a half-maximal inhibitory concentration (IC₅₀) of 0.037 μM. nih.gov This compound also showed high selectivity for CBP/EP300 over other proteins containing bromodomains. nih.gov Similarly, novel synthesized 1-(1H-indol-1-yl)ethanone derivatives have been evaluated as inhibitors of the COX-2 enzyme, which is involved in inflammation and pain. researchgate.neteurekaselect.combenthamdirect.com Furthermore, a library of 16 indole-based molecules showed functional inhibitory activities against the monocarboxylate transporter 1 (MCT1) at low nanomolar concentrations, highlighting their potential in cancer treatment. nih.govacs.orgnih.govacs.org

Compound ClassTarget Enzyme/ProteinKey FindingsReference
1-(1H-indol-1-yl)ethanone derivativesCBP/EP300 BromodomainCompound 32h has an IC₅₀ of 0.037 μM for CBP and exhibits high selectivity. nih.gov
1-(1H-indol-1-yl)ethanone derivativesCOX-2Evaluated for anti-inflammatory and analgesic properties through COX-2 inhibition. researchgate.neteurekaselect.com
Indole-based derivativesMonocarboxylate Transporter 1 (MCT1)Inhibited MCT1 at low nanomolar concentrations, showing antiproliferative activity. nih.govacs.orgnih.gov

Exploration of Substrate Specificity and Catalytic Pathways

The specificity of an enzyme for its substrate is a fundamental aspect of its function. libretexts.orgnih.gov The unique chemical environment within an enzyme's active site, created by a specific arrangement of amino acid residues, allows it to bind to a specific substrate. libretexts.org This binding forms an enzyme-substrate complex, which lowers the activation energy of the reaction. libretexts.org

While direct studies on the substrate specificity of enzymes for "Ketone, indol-1-YL ethyl" are not extensively detailed in the provided results, the principles of enzyme-substrate interaction can be applied. Enzymes demonstrate various levels of specificity, including stereospecificity (acting on a specific stereoisomer) and geometric specificity (recognizing a particular chemical group or bond). youtube.com For instance, some enzymes exhibit absolute specificity, acting on only one substrate, while others have broader specificity, acting on a group of related molecules. youtube.com The interaction between an enzyme and a substrate like an indole (B1671886) ketone would be governed by the precise fit and chemical complementarity between the ketone and indole moieties and the enzyme's active site. libretexts.orgyoutube.com Understanding these interactions is crucial for designing specific inhibitors and probes.

Role in Receptor Characterization and Signal Transduction Studies

Indole-ketone compounds have proven to be valuable in studying how cells communicate through receptor-mediated signaling pathways.

Elucidation of Receptor Activation and Deactivation Mechanisms

Several studies have utilized indol-3-ylcycloalkyl ketones to investigate cannabinoid receptor 2 (CB2) activity. acs.orgmq.edu.auscispace.comnih.govnih.gov These compounds have been shown to have a high affinity for the CB2 receptor and act as agonists, meaning they activate the receptor. acs.orgmq.edu.aunih.gov The tetramethylcyclopropyl group attached to the ketone was found to be a key feature for high-affinity CB2 agonists. acs.orgmq.edu.aunih.gov By modifying the side chains at the N1 position of the indole ring, researchers were able to develop potent and selective CB2 receptor agonists. acs.orgmq.edu.au

Furthermore, indole derivatives are known to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in immune regulation and xenobiotic metabolism. nih.govnih.govsci-hub.se Metabolites of tryptophan, which contains an indole ring, can act as endogenous ligands for AhR. nih.govsci-hub.se For example, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester was identified as an endogenous ligand that binds directly to and activates the AhR. pnas.org

Compound ClassTarget ReceptorMechanism of ActionKey FindingsReference
Indol-3-ylcycloalkyl ketonesCannabinoid Receptor 2 (CB2)Agonist (Activation)High affinity and functional potency for the CB2 receptor. acs.orgmq.edu.aunih.gov
Indole derivatives (e.g., Tryptophan metabolites)Aryl Hydrocarbon Receptor (AhR)Agonist (Activation)Induce receptor activity through direct binding. nih.govpnas.org

Investigation of Downstream Signaling Pathway Modulation (e.g., ERK phosphorylation)

The activation of G-protein-coupled receptors (GPCRs), such as the CB2 receptor, often leads to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govfrontiersin.org This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. nih.gov

Activation of the CB2 receptor has been shown to modulate the MAPK pathway. nih.govnih.govresearchgate.net Studies in microglial cells demonstrated that a CB2 receptor agonist activated ERK-1/2. nih.gov The signaling mechanism for CB2 receptor activation leading to the release of β-endorphin involves the MAPK pathway. nih.govresearchgate.net In human primary leukocytes, the CB2 receptor agonist HU308 initiated a signaling cascade that led to the phosphorylation of ERK. acs.org This indicates that indole-ketone compounds that act on the CB2 receptor can be used to study the downstream effects on the ERK signaling pathway.

Indole-Ketone Scaffolds in Cell Biology Research

The indole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to bind to numerous biological targets. nih.goveurekaselect.com This versatility has made indole-containing compounds, including indole-ketones, a major focus of research for developing new therapeutic agents, particularly in oncology. nih.goveurekaselect.commdpi.comnih.govtandfonline.com

Indole derivatives have been shown to exert anticancer effects through various mechanisms, including:

Inhibition of Tubulin Polymerization: Some indole compounds can disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest. nih.gov

Enzyme Inhibition: As discussed earlier, they can inhibit enzymes like histone deacetylases (HDACs) and protein kinases that are crucial for cancer cell growth and survival. eurekaselect.com

Induction of Apoptosis: Many indole derivatives have been found to trigger programmed cell death, or apoptosis, in cancer cells. mdpi.com

The structural versatility of the indole-ketone scaffold allows for the design of compounds that can specifically target cancer cells while minimizing toxicity to healthy tissues. nih.gov This has led to the development of numerous indole-based drugs that are either in clinical use or undergoing clinical trials for cancer treatment. eurekaselect.com

Mechanistic Studies of Antiproliferative Activity and Cell Cycle Regulation

Research into the antiproliferative activity of indole derivatives has revealed their significant potential in oncology. Studies have demonstrated that these compounds can inhibit the growth of various human tumor cell lines. For instance, a series of 3-methyl-2-phenyl-1H-indole analogues have shown potent antiproliferative effects against cervix adenocarcinoma (HeLa), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) cell lines, with GI₅₀ values for the most active compounds being lower than 5 μM in all tested cell lines acs.org. Similarly, novel indole-aryl amide derivatives have exhibited good activity against a panel of tumor cell lines including HT29, HeLa, MCF7, PC-3, and Jurkat J6 mdpi.com.

A key mechanism behind this antiproliferative activity is the induction of cell cycle arrest. For example, a novel indole retinoid derivative was found to increase the percentage of HL-60 acute myeloid leukemia cells arrested in the G0/G1 phase of the cell cycle nih.gov. Another study on indole-aryl amides demonstrated that a particularly active compound caused cell cycle arrest in the G1 phase in HT29 malignant colonic cells mdpi.com. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

In addition to cell cycle arrest, the induction of apoptosis, or programmed cell death, is another critical mechanism. The aforementioned 3-methyl-2-phenyl-1H-indole compound 32 was shown to cause a significant increase in the sub-G₀ phase in cells, which is indicative of apoptosis acs.org. Further investigation into a novel indole retinoid derivative revealed its ability to induce remarkable cytotoxicity and caspase-3 activation, a key enzyme in the apoptotic pathway, in HL-60 cells nih.gov. The modulation of critical cell signaling pathways also plays a role. Treatment with this indole retinoid compound was found to inhibit important modulator proteins of cell proliferation such as p-ERK, p-AKT, and p-m-TOR nih.gov.

Table 1: Antiproliferative Activity of Selected Indole Derivatives

Compound/Derivative Cell Line(s) Observed Effect Reference
3-methyl-2-phenyl-1H-indole analogues HeLa, A2780, MSTO-211H Potent antiproliferative activity (GI₅₀ < 5 μM) acs.org
Indole-aryl amide derivative 5 HT29 Selective toxicity and cell cycle arrest in G1 phase mdpi.com
Novel indole retinoid derivative HL-60 Cell cycle arrest in G0/G1, apoptosis induction, inhibition of p-ERK, p-AKT, and p-m-TOR nih.gov
Indole-aryl amide derivative 2 MCF7, PC3 Active against cancer cell lines mdpi.com

Molecular Insights into Microtubule Dynamics and Disruption

Microtubules, dynamic polymers of tubulin α/β dimers, are essential for several cellular processes, including mitosis, cell migration, and intracellular transport, making them a key target for anticancer therapeutics acs.orgacs.org. A number of indole-containing compounds have been identified as potent microtubule-targeting agents. These compounds often function by binding to the colchicine (B1669291) binding site on tubulin, which is less susceptible to common multidrug resistance mechanisms acs.org.

The binding of these indole derivatives to tubulin disrupts the delicate balance of microtubule polymerization and depolymerization, a process known as microtubule dynamics acs.orgacs.org. For example, certain indololatonduine derivatives have demonstrated excellent microtubule-destabilizing activity, even more potent than the well-known agent colchicine nih.gov. This disruption leads to a cascade of events within the cancer cell. The increased microtubule polymer mass and disrupted dynamics force the cells into mitotic arrest, ultimately leading to cell death nih.gov.

One study identified a novel antitubulin motif combining a furanone, indole, and an electron-rich dimethoxyphenyl ring which demonstrated submicromolar potency on cancer cells and inhibited tubulin polymerization acs.org. Another compound, LY290181, was found to bind to tubulin with high affinity and strongly stabilize microtubule dynamics by reducing the rate of both growth and shortening of microtubules, decreasing the catastrophe frequency (the switch from growing to shortening), and increasing the rescue frequency (the switch from shortening to growing) nih.gov. This stabilization of the spindle microtubules is believed to be the primary mechanism for its antiproliferative activity nih.gov.

Table 2: Effects of Indole Derivatives on Microtubule Dynamics

Compound/Class Mechanism of Action Effect on Microtubules Cellular Outcome Reference
Indololatonduine derivatives Microtubule-destabilizing agent Inhibits polymerization Mitotic arrest nih.gov
Indole–furanone compounds Antitubulin motif, binds to colchicine site Inhibits tubulin polymerization Potent anticancer activity acs.org
LY290181 Binds to tubulin at a novel site Stabilizes dynamics, reduces shortening/growing rates Antiproliferative activity nih.gov

Exploration of Antimicrobial Action Mechanisms at the Cellular Level

Indole alkaloids have emerged as a promising class of compounds with significant antimicrobial properties. Research has shown their effectiveness against a range of pathogenic bacteria, with a particularly notable potency against Gram-positive bacteria mdpi.com.

One of the key mechanisms of action appears to be the targeting of essential bacterial enzymes. For instance, indole alkaloids have been shown to selectively inhibit pyruvate kinase in Methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com. Another critical target is the FtsZ protein, which is essential for bacterial cell division. An indole core-based compound, CZ74, was identified as having a strong inhibitory effect on cell division and potent antibacterial activity against several Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL nih.gov.

Beyond enzymatic inhibition, indole derivatives can also induce morphological changes in bacterial cells. Scanning electron microscopy has revealed that some prenylated indole alkaloids cause structural alterations in bacteria, suggesting a bacteriostatic effect mdpi.com. Another study observed that treatment with an antibacterial-active fraction containing polyphenolic and polyketide compounds led to a reduction in cell size and the appearance of bubbles and blisters on the surface of E. coli cells mdpi.com. The mechanism for some indole derivatives may also involve scavenging essential ions, as seen with certain siderophores that exhibit antibacterial activity by sequestering iron ions in bacterial cells mdpi.com.

Table 3: Antimicrobial Activity and Mechanisms of Indole Derivatives

Compound/Derivative Target Organism(s) Mechanism of Action Observed Effect Reference
Tris(1H-indol-3-yl) methylium Gram-positive bacteria Not fully elucidated Broad-spectrum antimicrobial activity mdpi.com
Indole alkaloid CZ74 Gram-positive bacteria (MRSA, VRE) Inhibition of FtsZ protein Inhibition of cell division, potent antibacterial activity nih.gov
Prenylated indole alkaloids Pseudomonas syringae, Bacillus cereus Not fully elucidated Structural changes in bacterial cells mdpi.com
Indole diterpenoids Candida albicans, Bacillus subtilis May interact with peptide deformylase Antimicrobial activity mdpi.com

Investigation of Antiviral Mechanisms (e.g., HIV-1 Fusion Inhibition)

A significant area of research for indole compounds has been in the development of antiviral agents, particularly as inhibitors of HIV-1 entry into host cells. The mechanism of action for these compounds often involves targeting the HIV-1 envelope glycoprotein (B1211001) gp41, which is crucial for the fusion of the viral and cellular membranes nih.govamsterdamumc.nl.

Gp41 undergoes a series of conformational changes to facilitate membrane fusion. Indole-based compounds have been designed to act as fusion inhibitors by binding to a hydrophobic pocket on gp41 nih.gov. This binding event prevents the necessary structural rearrangements of gp41, effectively blocking the fusion process and subsequent viral replication nih.gov. The binding affinities of these indole compounds to the hydrophobic pocket have shown a strong correlation with their fusion inhibitory activity nih.gov.

Structure-based drug design has led to the development of indole compounds with sub-micromolar inhibitory concentrations against HIV-1 fusion and replication nih.gov. These small molecule inhibitors are flexible enough to conform to the contours of the gp41 hydrophobic pocket, mimicking the interactions of natural peptide inhibitors nih.gov. This targeted approach offers a promising avenue for the development of new anti-HIV drugs, including those that could be used for prophylaxis or to prevent cell-to-cell transmission of the virus nih.gov. The development of long-acting fusion inhibitors is also an active area of research to overcome the limitations of earlier peptide-based inhibitors, such as a short half-life nih.gov.

Probing Lipid Metabolism Pathways

Molecular Targets in Lipid Accumulation Studies

The accumulation of neutral lipids, primarily in the form of triacylglycerols (TAGs), within lipid droplets in hepatocytes is a hallmark of metabolic dysfunction-associated fatty liver disease (MAFLD) mdpi.commdpi.com. Research into natural compounds that can inhibit this lipid droplet accumulation (LDA) is crucial for developing potential therapeutic interventions.

Studies investigating the effects of various bioactive extracts on lipid accumulation in liver cells often utilize an oleic acid-induced steatosis model in HepG2 cells to mimic the conditions of MAFLD mdpi.commdpi.com. The primary molecular targets in these studies are the neutral lipids themselves, with a focus on quantifying the changes in intracellular TAGs and their oxidized species, such as TAG hydroperoxides (TGOOH) mdpi.commdpi.com. Advanced lipidomic approaches, such as liquid chromatography-mass spectrometry (LC-MS), are employed to analyze the profiles of these lipid species within the cells mdpi.commdpi.com.

For example, studies on bioactive bean and Allium extracts have demonstrated their ability to significantly inhibit LDA in a concentration-dependent manner mdpi.commdpi.com. The inhibitory effect is quantified by measuring the reduction in the formation of lipid droplets, often visualized using Oil Red O staining, and by the direct measurement of TAG and TGOOH levels mdpi.commdpi.com. These studies suggest that certain natural extracts can regulate the accumulation of TAG and TGOOH in fatty acid-induced lipid droplets, highlighting their potential as a resource for the development of functional foods and drugs targeting MAFLD mdpi.commdpi.com.

Table 4: Molecular Targets in Lipid Accumulation Inhibition Studies

Bioactive Agent Cell Model Molecular Target(s) Analytical Method(s) Key Finding Reference
Bioactive Bean Extracts Oleic acid-loaded HepG2 cells Triacylglycerols (TAGs), TAG hydroperoxides (TGOOH) Lipidomics (LC-MS), Oil Red O staining Inhibition of lipid droplet accumulation mdpi.com
Bioactive Allium Extracts Oleic acid-loaded HepG2 cells Triacylglycerols (TAGs), TAG hydroperoxides (TGOOH) Lipidomics (LC-MS), Oil Red O staining, Real-time imaging Inhibition of lipid droplet accumulation mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing indol-1-yl ethyl ketone derivatives, and what are the key considerations in selecting reaction conditions?

  • Methodological Answer : Indol-1-yl ethyl ketone derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, (R)-N-(1-(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethyl)acetamide is prepared using General Procedure I, involving flash column chromatography with acetone/hexanes (25%) for purification, yielding 72% with 96% enantiomeric excess (ee) . Key considerations include solvent polarity (e.g., acetone’s role in elution), reaction temperature, and catalyst selection (e.g., lipases for enantioselective transesterification) .

Q. How can researchers characterize the purity and structural integrity of indol-1-yl ethyl ketone compounds?

  • Methodological Answer : Use a combination of 1H/13C NMR (δ values for indole protons: 7.1–8.5 ppm), HPLC (retention times: 6.00–7.19 min for enantiomers), and FTIR (C=O stretch at ~1650 cm⁻¹) . High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C21H19BrN3O+[M + H]+ for brominated derivatives) . Optical rotation ([α]D20) further validates stereochemistry .

Q. What are the recommended protocols for safe handling and storage of indol-1-yl ethyl ketone derivatives?

  • Methodological Answer : Store derivatives in airtight containers at 2–8°C to prevent degradation. Use PPE (gloves, lab coats) due to potential neurotoxic or irritant properties, as observed in structurally similar ketones . Avoid prolonged exposure to light or peroxides, which may induce instability .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of indol-1-yl ethyl ketone derivatives, and what strategies improve stereochemical outcomes?

  • Methodological Answer : Enantioselectivity challenges include competing reaction pathways and racemization. Strategies include:

  • Catalyst optimization : Lipase-mediated transesterification improves ee (e.g., 97% ee for hydroxy-substituted derivatives) .
  • Solvent tuning : Polar aprotic solvents (e.g., hexanes/acetone) enhance stereochemical control during crystallization .
  • Chiral auxiliaries : β-Carboline frameworks in pyridoindole derivatives direct asymmetric induction .

Q. How do structural modifications on the indole ring influence the reactivity and stability of indol-1-yl ethyl ketone derivatives in catalytic reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., bromophenyl) reduce nucleophilicity, slowing reaction rates but improving thermal stability. For example, brominated derivatives show higher melting points (190–192°C) compared to methoxy analogs (175–177°C) . Methoxy groups enhance solubility in polar solvents, facilitating purification .

Q. What analytical methodologies are most effective in resolving data contradictions when determining the stereochemistry of substituted indol-1-yl ethyl ketone derivatives?

  • Methodological Answer : Combine HPLC chiral columns (e.g., Chiral MX) with NMR NOE experiments to distinguish diastereomers. Conflicting optical rotation data (e.g., [α]D20 = 80.3 vs. 44.0) can be resolved via X-ray crystallography or computational modeling (e.g., DFT calculations) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields and ee values for similar indol-1-yl ethyl ketone derivatives?

  • Methodological Answer : Variability often stems from purification methods. For instance, 15% acetone/hexanes yields 84% with 78% ee , while 25% acetone/hexanes improves ee to 96% . Optimize gradient elution and confirm purity via cross-referencing HRMS and NMR data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.